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Compound of Interest

Compound Name: 1H-Indazole-7-carboxamide

Cat. No.: B1387649

An In-Depth Technical Guide to the Physical Properties and Computed Descriptors of 1H-
Indazole-7-carboxamide

Introduction

1H-Indazole-7-carboxamide is a heterocyclic organic compound featuring a bicyclic indazole
core functionalized with a carboxamide group at the 7-position. The indazole scaffold is a
privileged structure in medicinal chemistry, recognized for its versatile biological activities.
Derivatives of this core have shown promise as inhibitors of various enzymes and as
modulators of cellular receptors, leading to their investigation in therapeutic areas such as
oncology, inflammation, and neurodegenerative diseases.[1][2] Understanding the
physicochemical properties and molecular descriptors of 1H-Indazole-7-carboxamide is
fundamental for predicting its behavior in biological systems, guiding lead optimization, and
formulating it into a viable drug candidate. This guide provides a detailed examination of these
key characteristics, blending experimental methodologies with computational insights to offer a
holistic view for researchers in drug discovery and development.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous
identity. 1H-Indazole-7-carboxamide is defined by its unique chemical structure and
associated identifiers.

e |[UPAC Name: 1H-indazole-7-carboxamide|[3]

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1387649?utm_src=pdf-interest
https://www.benchchem.com/product/b1387649?utm_src=pdf-body
https://www.benchchem.com/product/b1387649?utm_src=pdf-body
https://www.benchchem.com/product/b1387649?utm_src=pdf-body
https://www.minglangchem.com/product-1h-indazole-7-carboxamide-9ci-cas-312746-74-0.html
https://www.chemimpex.com/es/products/18507
https://www.benchchem.com/product/b1387649?utm_src=pdf-body
https://www.benchchem.com/product/b1387649?utm_src=pdf-body
https://www.benchchem.com/product/b1387649?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1H-Indazole-7-carboxamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1387649?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

CAS Number: 312746-74-0[3]

Molecular Formula: CsH7N3O[3]

Canonical SMILES: C1=CC2=C(C(=C1)C(=0)N)NN=C2[3]

InChl Key: ZWZKHJQCLZIUIT-UHFFFAOY SA-N[3]

Figure 1: 2D Chemical Structure of 1H-Indazole-7-
carboxamide.

Computed Physicochemical Descriptors: An In
Silico Profile

In modern drug discovery, computational (in silico) methods are indispensable for the early
assessment of a compound's drug-likeness.[4] These descriptors, calculated from the
molecule's 2D or 3D structure, provide rapid insights into its potential pharmacokinetic profile
(Absorption, Distribution, Metabolism, and Excretion - ADME). The primary source for the
following computed values is the PubChem database.[3]

Core Molecular Descriptors

These fundamental properties are the building blocks for more complex predictions. They are
summarized in the table below.
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Descriptor Value

Significance in Drug
Development

Molecular Weight 161.16 g/mol

Influences diffusion rates and
overall size. Generally, lower
molecular weight (<500 Da) is
favored for oral bioavailability,
aligning with Lipinski's Rule of
Five.[5]

XLogP3-AA (LogP) 0.4

A measure of lipophilicity. This
relatively low value suggests
good aqueous solubility but
may indicate a need for
optimization to enhance

membrane permeability.[3][5]

Topological Polar Surface Area
(TPSA)

71.8 A2

Predicts passive molecular
transport through membranes.
ATPSA < 140 Az is often
associated with good cell
permeability, and a value < 90
Az is linked to better blood-

brain barrier penetration.[3]

Hydrogen Bond Donors 2

The N-H groups on the

indazole ring and the amide
are potential hydrogen bond
donors, influencing solubility

and target binding interactions.

[3]

Hydrogen Bond Acceptors 3

The nitrogen atoms of the
indazole ring and the carbonyl
oxygen of the amide act as
acceptors, contributing to
solubility and molecular

recognition.[6]
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Rotatable Bond Count 1

Indicates molecular flexibility. A
low count (<10) is generally
favorable for good oral
bioavailability and binding
affinity, as it reduces the
entropic penalty upon binding.

[6]

Exact Mass 161.058911855 Da

Critical for high-resolution
mass spectrometry analysis to

confirm compound identity and

purity.[3]

Computational Workflow for Descriptor Generation

The calculation of these descriptors follows a standardized cheminformatics workflow. This

process transforms a chemical representation into a set of numerical values that quantify its

physicochemical properties.
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Caption: Workflow for in silico descriptor calculation.

Key Physical Properties: Experimental
Considerations

While computed descriptors are invaluable for screening, experimental data provides the
ground truth for a compound's behavior. The following sections describe key physical
properties and the rationale behind their standard measurement protocols.

Aqueous Solubility
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Solubility is a critical determinant of a drug's absorption and bioavailability.[7] For a compound
like 1H-Indazole-7-carboxamide, with both polar (carboxamide, indazole nitrogens) and

nonpolar (aromatic rings) features, experimental determination is essential. Kinetic solubility is
often measured in early discovery as a high-throughput surrogate for thermodynamic solubility.

Experimental Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)

This method measures the precipitation of a compound from a concentrated DMSO stock
solution upon dilution into an aqueous buffer, providing a rapid assessment of its solubility
under assay-relevant conditions.[8]

o Preparation of Stock Solution: Prepare a high-concentration stock solution of 1H-Indazole-7-
carboxamide (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

o Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution to create a
range of concentrations for the standard curve.

» Addition to Aqueous Buffer: Using a liquid handler, add a small volume (e.g., 1-2 L) of the
DMSO stock solution to a larger volume (e.g., 100-200 pL) of aqueous buffer (e.g.,
Phosphate-Buffered Saline, pH 7.4) in a clear-bottom 96-well or 384-well plate.

¢ Incubation: Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours)
to allow for precipitation.

o Measurement: Read the turbidity (light scattering) of each well using a nephelometer or a
plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

» Data Analysis: The concentration at which a significant increase in light scattering is
observed, compared to controls, is reported as the kinetic solubility. This is validated against
compounds with known solubility values.
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Caption: Experimental workflow for kinetic solubility.

Melting Point (Mp)

The melting point is a fundamental indicator of a compound's purity and the stability of its
crystal lattice. A sharp melting point range suggests high purity. While no specific experimental
value for 1H-Indazole-7-carboxamide is readily available in the cited literature, its precursor,
1H-Indazole-7-carboxylic acid, has a reported melting point of approximately 240°C.[9] The
carboxamide derivative is expected to have a similarly high melting point, reflecting strong
intermolecular forces (hydrogen bonding) in its solid state.

lonization Constant (pKa)

The pKa value defines the extent of a molecule's ionization at a given pH. This is crucial for
predicting its solubility, permeability, and target engagement in different physiological
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compartments (e.g., stomach pH ~2, intestine pH ~6-7.5, blood pH ~7.4). 1H-Indazole-7-
carboxamide has two potential sites of ionization:

» Acidic pKa: The N-H proton on the indazole ring is weakly acidic.
e Basic pKa: The pyridine-like nitrogen in the indazole ring is weakly basic.

Understanding these pKa values is essential. For instance, if the compound is protonated in
the stomach, it may have higher solubility but lower permeability across the gastric mucosa.

Experimental Protocol: pKa Determination by UV-Metric Titration

This technique is well-suited for chromophoric compounds like 1H-Indazole-7-carboxamide
and requires only a small amount of material.

o Solution Preparation: Prepare a dilute solution of the compound in a co-solvent system (e.g.,
methanol/water) to ensure solubility across the desired pH range.

e Spectrophotometric Measurement: Place the solution in a UV-Vis spectrophotometer and
record the full absorbance spectrum.

e pH Titration: Incrementally add small volumes of standardized strong acid (e.g., 0.5 M HCI)
and strong base (e.g., 0.5 M NaOH) to the solution, measuring the full UV spectrum and the
precise pH after each addition.

o Data Analysis: The changes in the UV absorbance spectrum are plotted against pH. The pKa
is determined by fitting the data to the appropriate Henderson-Hasselbalch equation,
identifying the pH at which the concentrations of the ionized and neutral species are equal.

Synthesis and Application Context

1H-Indazole-7-carboxamide and its parent acid are valuable building blocks in synthetic and
medicinal chemistry.[1] The parent carboxylic acid, for example, is described as an inhibitor of
nitric oxide synthases.[1][9] The carboxamide functional group is often introduced to modulate
solubility, provide additional hydrogen bonding interactions for target binding, and improve
metabolic stability compared to a carboxylic acid. The properties detailed in this guide are
therefore not just abstract values; they are critical parameters that rationalize the compound's
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utility and guide its further development in creating more complex and potent therapeutic
agents.[10]

affects charge state

balances solubility/
permeability

required for absorption
predicts transport

pKa | LogP | Solubility | TPSA Absorption | Distribution | Permeability

Mol. Weight] [Drug-Like Characteristics

[Physicochemical Properties Target Binding]

influences diffusion

governs interactions

Click to download full resolution via product page

Caption: Interplay of properties and drug behavior.

Conclusion

1H-Indazole-7-carboxamide presents a physicochemical profile characteristic of a promising
fragment or lead compound in drug discovery. Its computed descriptors fall well within the
ranges typically associated with favorable ADME properties, particularly for oral administration.
The low XLogP and moderate TPSA suggest a good starting point for balancing aqueous
solubility with membrane permeability. Experimental verification of these properties, using the
robust protocols outlined herein, is the essential next step to validate the in silico predictions
and confidently advance this scaffold in a drug development pipeline. This guide provides the
foundational knowledge and methodological framework required for such an endeavor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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